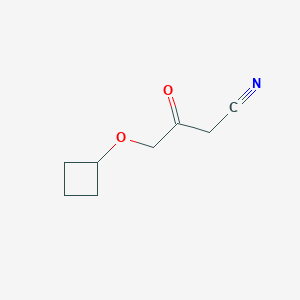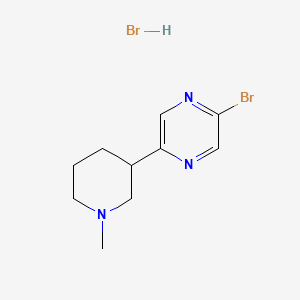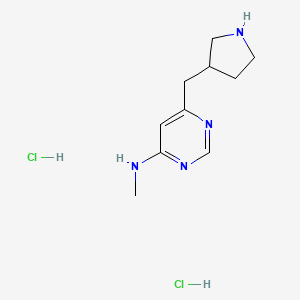
1-(1-甲基-1H-吲哚-3-基)-N1,N1-二甲基乙烷-1,2-二胺
描述
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine, also known as DIM, is a synthetic compound that has been used in scientific research for its potential anti-cancer properties. DIM is a derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. DIM has been shown to have a more potent and targeted effect on cancer cells compared to I3C, making it a promising candidate for cancer treatment.
科学研究应用
- 该化合物已被鉴定为一种STAT5 抑制剂。信号转导子和转录激活因子 5 (STAT5) 在细胞信号传导和增殖中起着至关重要的作用。 通过靶向 STAT5,该化合物可能对癌症治疗和其他涉及 STAT5 活性失调的疾病具有影响 .
- 吲哚,包括像这种化合物这样的衍生物,是 MCR 中有价值的构建块。研究人员已将它们用于一锅反应合成复杂分子。例如,Bhattacharjee 等人。 使用氯化铵作为催化剂,通过涉及吲哚和其他试剂的 MCR 制备了黄酮衍生物 .
STAT5 抑制剂
多组分反应 (MCRs)
总之,1-(1-甲基-1H-吲哚-3-基)-N1,N1-二甲基乙烷-1,2-二胺在抗癌研究、MCR、神经药理学、配位化学和生物成像方面具有前景。 然而,还需要进一步的研究来释放其全部潜力并了解其多样化的应用 . 如果你需要有关任何特定应用的更详细的信息,请随时提问!😊
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to possess various biological activities . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell division (due to the potential inhibition of tubulin polymerization ), inflammation, viral replication, and more.
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that the compound might have similar effects on cells.
生化分析
Biochemical Properties
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as a ligand for metal complexes, which can function as homogeneous catalysts . Additionally, this compound can form imidazolidines through condensation reactions with ketones or aldehydes . These interactions highlight its versatility and potential utility in biochemical applications.
Molecular Mechanism
At the molecular level, N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine exerts its effects through various binding interactions with biomolecules. It can act as a chelating diamine, forming complexes with metals that can serve as catalysts . These complexes can facilitate reactions such as C-N coupling, which are crucial in organic synthesis . The compound’s ability to form stable complexes and its reactivity with other molecules underpin its biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine can change over time. Its stability and degradation are important factors to consider. While specific studies on this compound’s temporal effects are limited, similar compounds have shown varying degrees of stability and degradation under different conditions
Dosage Effects in Animal Models
The effects of N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Studies on similar compounds have shown threshold effects, where the biological activity changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . Understanding these processes is vital for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
属性
IUPAC Name |
N,N-dimethyl-1-(1-methylindol-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-15(2)13(8-14)11-9-16(3)12-7-5-4-6-10(11)12/h4-7,9,13H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKBTKAHBXKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



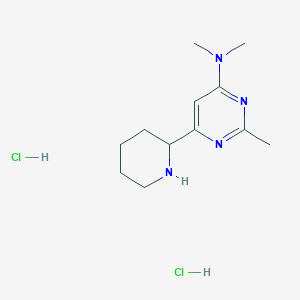
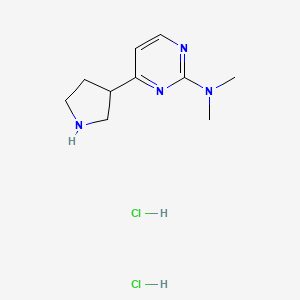
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
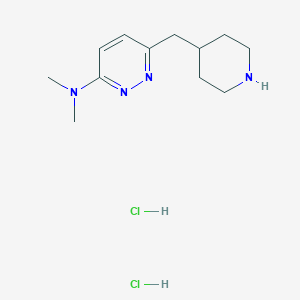
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)

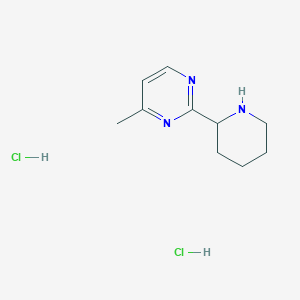


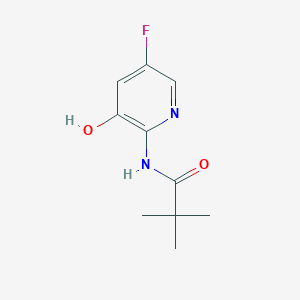
![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)
